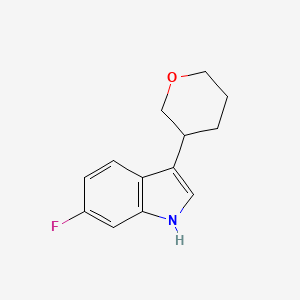

6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole

Description

Properties

IUPAC Name |

6-fluoro-3-(oxan-3-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-10-3-4-11-12(7-15-13(11)6-10)9-2-1-5-16-8-9/h3-4,6-7,9,15H,1-2,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAKDDIDFFWNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine atom and the tetrahydropyran group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the reduced indole derivative.

Substitution: Formation of methoxy-substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- A375 (melanoma)

- HCT116 (colon cancer)

The compound exhibited IC50 values in the low micromolar range, indicating potent activity comparable to established anticancer agents such as doxorubicin. The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation. Molecular dynamics simulations suggest that the compound interacts with specific protein targets through hydrophobic interactions, disrupting critical cellular processes.

2. Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. Preliminary findings indicate that it may exhibit activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

3. Anti-inflammatory Effects

The compound is being investigated for its anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases. Studies suggest that it may modulate inflammatory pathways, providing insights into its therapeutic potential.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in industrial settings for:

1. Synthesis of Complex Molecules

The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to explore new synthetic pathways and develop innovative compounds.

2. Development of New Materials

Research into this compound's properties may lead to advancements in material science, particularly in creating new polymers or specialty chemicals with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydropyran group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole and related indole derivatives:

Table 1: Structural and Functional Comparison of 6-Fluoro-3-Substituted Indole Derivatives

*Calculated based on structural analysis.

Key Observations:

Heterocyclic Substituents :

- Oxygen vs. Nitrogen Heterocycles : The tetrahydro-2H-pyran group (oxygen) may improve solubility compared to nitrogen-containing analogs like tetrahydropyridinyl or piperidinyl derivatives .

- Saturation and Aromaticity : Fully saturated rings (e.g., tetrahydro-2H-pyran, piperidine) reduce steric strain, while partially unsaturated systems (e.g., tetrahydropyridine) may enhance π-π stacking interactions .

Fluorine at position 6 likely enhances metabolic stability and binding affinity due to its electronegativity, a feature shared across all listed compounds .

Synthetic Routes: Henry Reaction: Used for introducing nitrovinyl groups (e.g., 6-Fluoro-3-(2-nitrovinyl)-1H-indole) via condensation of aldehydes with nitromethane . Coupling Reactions: EDCI/DMAP-mediated couplings are employed for complex heterocycles (e.g., pyrido-pyrrolo-pyrazino-indoles in ), which may be relevant for synthesizing the target compound .

Table 2: Comparative Spectroscopic Data (Selected Compounds)

Research Findings and Implications

- Structural Flexibility : The tetrahydro-2H-pyran-3-yl group offers a balance between lipophilicity and solubility, making it advantageous for drug design compared to bulkier or polar substituents .

- Anticancer Potential: Nitrogen-containing analogs (e.g., tetrahydropyridinyl derivatives) show promise in targeting cancer pathways, suggesting that the target compound’s pyran group could be optimized for similar applications .

- Synthetic Challenges: Poor solubility of complex indole derivatives (e.g., pyrido-pyrrolo-pyrazino-indoles) highlights the need for innovative purification strategies, such as flash chromatography or recrystallization .

Biological Activity

6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole (CAS No. 1707710-38-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14FNO. It features a fluorinated indole core substituted with a tetrahydro-2H-pyran moiety, which is crucial for its biological activity. The presence of the fluorine atom is known to enhance metabolic stability and bioactivity in many compounds.

| Property | Value |

|---|---|

| Molecular Weight | 219.25 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- A375 (melanoma)

- HCT116 (colon cancer)

The compound exhibited IC50 values in the low micromolar range, indicating potent activity comparable to established anticancer agents such as doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation. Molecular dynamics simulations suggest that the compound interacts with specific protein targets through hydrophobic interactions, which may disrupt critical cellular processes .

Anticonvulsant Activity

In addition to its anticancer properties, this compound has been investigated for anticonvulsant activity. Preliminary studies indicate that it may possess significant protective effects against seizures in animal models, although further research is needed to elucidate the underlying mechanisms .

Structure-Activity Relationship (SAR)

The SAR analysis of related indole derivatives suggests that modifications to the indole core and the tetrahydro-pyran moiety can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups such as fluorine enhances potency against cancer cell lines. Conversely, substituents that increase steric hindrance may reduce activity .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increases potency |

| Tetrahydro-pyran modification | Alters solubility and bioavailability |

| Aromatic ring substitutions | Varies cytotoxicity across cell lines |

Case Study 1: Antitumor Efficacy

In a recent study, this compound was tested against a panel of human tumor cell lines. The results indicated that this compound inhibited cell growth effectively at concentrations lower than those required for standard chemotherapeutic agents. The study also highlighted its selectivity towards malignant cells over normal cells, suggesting a favorable therapeutic index .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that it could significantly reduce markers of oxidative stress and apoptosis in neuronal cells, indicating potential applications in treating neurodegenerative diseases .

Q & A

Basic: What are the recommended synthetic routes for 6-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole?

Answer:

The synthesis of fluorinated indoles often involves palladium-catalyzed cyclization or reduction strategies. For the core indole scaffold, describes a palladium-catalyzed aryl amination–Heck cyclization cascade to synthesize 6-fluoro-3-methyl-1H-indole derivatives. Adapting this method, the tetrahydro-2H-pyran-3-yl group can be introduced via Suzuki coupling or alkylation at the indole C-3 position. Additionally, fluorination at C-6 may utilize electrophilic fluorinating agents (e.g., Selectfluor) or reduction of difluoro intermediates, as demonstrated in fluorinated indole syntheses (Torres et al., 1999, ). Key steps include:

- Catalyst selection : Pd(OAc)₂ with ligands like XPhos for coupling reactions.

- Temperature control : 80–100°C for cyclization efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Basic: How can the molecular structure of this compound be confirmed?

Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : Provides unambiguous stereochemical and bond-length data, as shown in fluorinated indole derivatives ( ).

- NMR spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., fluorine coupling patterns at C-6, pyran ring protons).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₃H₁₃FNO).

- Elemental analysis : Validate empirical formula accuracy (±0.4% for C, H, N) .

Advanced: How can researchers address discrepancies in reaction yields when using different palladium catalysts?

Answer:

Yield variations often stem from catalyst-ligand mismatch or competing side reactions. To resolve this:

- Screen ligands : Bulky ligands (e.g., SPhos) may improve steric control for the tetrahydro-pyran substituent.

- Optimize solvent systems : Use DMF or toluene to stabilize intermediates ( ).

- Monitor by-products : LC-MS or TLC to detect dimerization or debenzylation by-products.

- Reference control reactions : Compare with palladium-free conditions to isolate catalyst-specific effects .

Advanced: What strategies enable regioselective functionalization at the indole C-2 position?

Answer:

Regioselectivity is influenced by directing groups and catalyst design:

- Directed C–H activation : Install a pyridine or carbonyl group at C-3 to direct metalation to C-2 ( ).

- Electrophilic substitution : Use N-protected indoles (e.g., Boc) to enhance reactivity at C-2.

- Cross-coupling : Employ Buchwald-Hartwig conditions with aryl halides for C-2 arylation .

Basic: Which analytical techniques are critical for assessing purity and stability?

Answer:

- HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) to quantify impurities (<0.1%).

- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen ().

- Forced degradation studies : Expose to UV light, acidic/basic conditions (pH 1–13), and elevated temperatures (40–60°C) to identify degradation pathways ( ) .

Advanced: How to design stability studies under varying pH and temperature conditions?

Answer:

Follow pharmacopeial guidelines (e.g., USP protocols in ):

- pH buffers : Prepare solutions at pH 1 (HCl), 7 (phosphate), and 13 (NaOH) for 24–72 hours.

- Temperature ramps : Use accelerated stability chambers (40°C/75% RH) for 1–3 months.

- Analytical endpoints : Monitor via HPLC for decomposition products (e.g., defluorination or pyran ring opening) .

Advanced: How to resolve stereochemical outcomes in the tetrahydro-2H-pyran moiety?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.